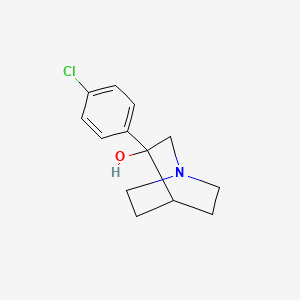

3-(4-Chlorophenyl)quinuclidin-3-ol

Description

Evolution and Importance of the Quinuclidine (B89598) Core in Medicinal Chemistry Research

The quinuclidine nucleus, a bicyclic amine with the IUPAC name 1-azabicyclo[2.2.2]octane, possesses a unique three-dimensional and rigid structure. wikipedia.org This inherent rigidity is a key feature that has captivated medicinal chemists for decades. Unlike more flexible aliphatic amines, the constrained conformation of the quinuclidine cage allows for a more precise presentation of pharmacophoric groups to their biological targets, often leading to enhanced binding affinity and selectivity.

The historical importance of the quinuclidine scaffold is rooted in nature, being a core component of the cinchona alkaloids, such as quinine (B1679958) and quinidine, which have long been used for their antimalarial and antiarrhythmic properties. researchgate.netpitt.edu This natural precedent spurred further investigation into synthetic quinuclidine derivatives. Over the years, this research has yielded a number of FDA-approved drugs, including solifenacin (B1663824) for overactive bladder, palonosetron (B1662849) for chemotherapy-induced nausea and vomiting, and cevimeline (B1668456) for the treatment of dry mouth. nih.gov These examples underscore the broad therapeutic potential of this versatile scaffold.

The basicity of the quinuclidine nitrogen is a crucial property, with the pKa of the conjugate acid being approximately 11.0. wikipedia.org This basicity can be modulated by the introduction of substituents on the quinuclidine ring, which in turn influences the compound's pharmacokinetic and pharmacodynamic properties. The ability to fine-tune these properties through synthetic modification makes the quinuclidine core a highly attractive starting point for drug discovery programs.

Overview of Key Functionalized Quinuclidine Derivatives in Contemporary Chemical Biology

The functionalization of the quinuclidine core at various positions has led to a diverse range of derivatives with a wide spectrum of biological activities. These activities include anticholinergic, antihistaminic, antiparasitic, antioxidative, and antitumor effects. nih.gov A significant area of research has focused on the development of quinuclidine-based compounds as anticholinesterase agents for the potential treatment of neurodegenerative diseases like Alzheimer's disease. nih.gov

Furthermore, quinuclidine derivatives have been explored as catalysts in organic synthesis, particularly in asymmetric reactions and photoinduced hydrogen-atom-transfer (HAT) reactions. ccspublishing.org.cnresearchgate.net Their unique structural and electronic properties enable them to facilitate challenging chemical transformations. In the realm of chemical biology, functionalized quinuclidines serve as valuable molecular probes to investigate biological processes and receptor function. For instance, derivatives have been designed to target nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in a variety of neurological disorders. nih.gov The ability to systematically modify the quinuclidine scaffold and observe the resulting changes in biological activity is a cornerstone of modern chemical biology research.

Rationale for Focused Academic Investigation of 3-(4-Chlorophenyl)quinuclidin-3-ol within Structure-Activity Relationship Paradigms

The compound this compound serves as a compelling subject for focused academic investigation due to its specific structural features, which are highly relevant to structure-activity relationship (SAR) studies. SAR studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity.

The key structural components of this compound that warrant investigation are:

The Quinuclidine Core: As previously discussed, this provides a rigid framework, ensuring a defined spatial orientation of the substituents.

The 3-Hydroxy Group: The presence of a hydroxyl group at the 3-position introduces a potential hydrogen bond donor and acceptor, which can significantly influence binding interactions with biological targets. The stereochemistry at this position (R or S) can also lead to differential activity between enantiomers.

The 4-Chlorophenyl Group: The phenyl ring introduces a site for potential π-π stacking interactions with aromatic residues in a binding pocket. The chlorine atom, an electron-withdrawing group, modifies the electronic properties of the phenyl ring and can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

By systematically modifying each of these components and evaluating the resulting biological activity, researchers can build a comprehensive SAR model. For example, replacing the 4-chlorophenyl group with other substituted phenyl rings or different aromatic systems can probe the electronic and steric requirements of the binding site. Similarly, altering the substituent at the 3-position or quaternizing the quinuclidine nitrogen can provide insights into the importance of hydrogen bonding and ionic interactions, respectively. nih.gov

The study of this compound and its analogs allows for a detailed exploration of how subtle changes in molecular structure can lead to significant differences in biological function, thereby guiding the rational design of more potent and selective therapeutic agents.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H16ClNO |

|---|---|

Molecular Weight |

237.72 g/mol |

IUPAC Name |

3-(4-chlorophenyl)-1-azabicyclo[2.2.2]octan-3-ol |

InChI |

InChI=1S/C13H16ClNO/c14-12-3-1-10(2-4-12)13(16)9-15-7-5-11(13)6-8-15/h1-4,11,16H,5-9H2 |

InChI Key |

NUQMIXUUZJSLLG-UHFFFAOYSA-N |

Canonical SMILES |

C1CN2CCC1C(C2)(C3=CC=C(C=C3)Cl)O |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 3 4 Chlorophenyl Quinuclidin 3 Ol and Its Structural Analogues

Enantiomeric Configuration and its Influence on Molecular Recognition

The stereochemistry of quinuclidinol derivatives is a crucial determinant of their biological activity. Studies on the enantiomers of quinuclidin-3-ol and its derivatives have demonstrated stereoselectivity in their interactions with human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). srce.hr For instance, both AChE and BChE show a preference for hydrolyzing the (R)-enantiomers of quinuclidin-3-yl acetate (B1210297) derivatives over the (S)-enantiomers. srce.hr However, the inhibition of these enzymes by the (R)- and (S)-enantiomers of quinuclidin-3-ol derivatives does not exhibit a similar enantiomeric preference. srce.hr

In the case of N-benzyl-3-benzamidoquinuclidinium bromide, the (S)-enantiomer was found to be a significantly more potent inhibitor of BChE than the (R)-enantiomer, with a 7-fold difference in their inhibitory constants (Ki). nih.gov This highlights the critical role of the three-dimensional arrangement of substituents on the quinuclidine (B89598) core for effective molecular recognition at the receptor binding site.

Systematic Analysis of Aromatic Substitutions on Receptor Affinity and Ligand Efficiency

The nature and position of substituents on the aromatic ring of 3-aryl-quinuclidin-3-ol analogues significantly impact their receptor affinity. The presence of a 4-chlorophenyl group, as in the title compound, is a common feature in this class of molecules. Halogenation is a frequently employed strategy to modulate the physicochemical properties of drug candidates, including their membrane binding and permeation. diva-portal.orgnih.gov Replacing a hydrogen atom with a chlorine atom can enhance the free energy of partitioning into a lipid membrane, thereby potentially influencing receptor interactions. nih.gov

The molecular electrostatic potential (MEP) is a key determinant of ligand-receptor interactions, particularly for establishing selectivity towards specific receptor subtypes. For muscarinic acetylcholine (B1216132) receptors, which are G protein-coupled receptors (GPCRs), the electrostatic interactions play a significant role in ligand binding and activation. nih.govnih.gov The M1 muscarinic receptor, a target for cognitive disorders, has been a focus of such studies. nih.govnih.gov

Research on a series of benzo-fused five-membered heteroaromatic analogs of quinuclidine derivatives demonstrated a correlation between the magnitude of the negative electrostatic potential in the benzene (B151609) moiety and M1 receptor affinity. researchgate.net This suggests that regions of negative potential on the ligand are crucial for favorable interactions with complementary positive regions within the M1 receptor binding site. The chlorine atom in 3-(4-Chlorophenyl)quinuclidin-3-ol, being electronegative, would significantly influence the MEP of the phenyl ring, creating a region of negative potential that could be critical for its affinity towards the M1 receptor or other targets.

Conformational Preferences and their Mechanistic Implications for Pharmacological Action

The rigid quinuclidine core restricts the conformational freedom of this compound, which is advantageous for studying its bioactive conformation. The three piperidine (B6355638) rings within the quinuclidine moiety typically adopt a boat conformation. researchgate.net The orientation of the 3-hydroxyl group and the 3-(4-chlorophenyl) group relative to the quinuclidine nitrogen is critical for pharmacological activity.

The 3-hydroxyl group is not always essential for activity, as the corresponding ketone, N-methyl-3-quinuclidinone, was found to be a more potent inhibitor of cholinesterase than the racemic alcohol. nih.gov This suggests that the carbonyl group can also engage in important interactions within the binding site. The conformational preferences of the aryl substituent are also important. X-ray crystallography and molecular mechanics studies on 3-phenyl and 5-phenyl derivatives of a related series have been used to understand their structure-activity relationships. researchgate.net The specific conformation adopted by the 4-chlorophenyl group in this compound will dictate its interactions with the receptor, influencing both affinity and efficacy.

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) are computational tools used to correlate the physicochemical properties of a series of compounds with their biological activities. nih.govnih.govrsc.orgmdpi.com These methods are valuable for understanding the SAR of quinuclidine derivatives and for designing new, more potent and selective ligands.

For a series of meta- and para-substituted analogues of a 3-phenyl-quinuclidine derivative, QSAR and CoMFA models were successfully developed to describe their structure-affinity relationships for muscarinic receptors. researchgate.net CoMFA models typically analyze the steric and electrostatic fields of the molecules, while Comparative Molecular Similarity Indices Analysis (CoMSIA) can include additional descriptors like hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govmdpi.com Such models can generate 3D contour maps that visualize the regions where specific properties are favorable or unfavorable for activity, providing valuable guidance for lead optimization. nih.govrsc.org For instance, a CoMFA model might indicate that bulky substituents are disfavored in a certain region, while a CoMSIA model could highlight the importance of a hydrogen bond donor at a specific position for enhanced receptor affinity.

SAR Insights into Distinct Receptor Binding Modes (e.g., Muscarinic vs. Nicotinic Acetylcholine Receptors)

Quinuclidine derivatives can interact with both muscarinic (mAChRs) and nicotinic acetylcholine receptors (nAChRs), which belong to different receptor superfamilies (GPCRs and ligand-gated ion channels, respectively). nih.govtemple.edumdpi.com SAR studies have been instrumental in elucidating the structural features that govern selectivity between these two receptor types.

Generally, muscarinic agonists are smaller molecules, while antagonists are larger and often contain an aromatic moiety. nih.gov The this compound scaffold, with its aryl substitution, is more characteristic of a muscarinic antagonist. For nAChRs, the distance between the basic nitrogen of the quinuclidine ring and a hydrogen-bond acceptor feature is a critical determinant of activity. nih.gov In contrast, for muscarinic receptors, the interaction of the aromatic ring and other substituents within the orthosteric binding pocket is paramount.

For example, certain 3-substituted quinuclidine derivatives act as potent 5-HT3 receptor antagonists, which are also ligand-gated ion channels like nAChRs. nih.gov The development of selective ligands requires a careful tuning of the substitution pattern on the quinuclidine core and the aromatic ring to optimize interactions with the unique binding site topologies of each receptor subtype.

Pharmacological and Biological Evaluation of 3 4 Chlorophenyl Quinuclidin 3 Ol Preclinical Research Focus

Modulatory Effects on Muscarinic Acetylcholine (B1216132) Receptors

The interaction of 3-(4-Chlorophenyl)quinuclidin-3-ol with muscarinic acetylcholine receptors (mAChRs) has been a subject of investigation to understand its potential as a modulator of the cholinergic system.

Receptor Binding Affinity and Subtype Selectivity Profiling (e.g., M1, M3) in Homogenates

Studies on derivatives of quinuclidin-3-ol have been conducted to assess their binding affinities for different muscarinic receptor subtypes. In these studies, homogenates from various guinea pig tissues, including the cerebral cortex (rich in M1 receptors), heart, parotid gland, and urinary bladder (predominantly M3 receptors), were utilized. researchgate.net The affinity of these compounds is typically determined through competitive binding assays using a radioligand such as (-)-[3H]-3-quinuclidinyl benzilate. researchgate.net Research indicates that quinuclidin-3-ol derivatives generally exhibit lower binding affinities for muscarinic receptor subtypes compared to their quinuclidin-2-ene counterparts. researchgate.net Furthermore, these compounds tend to show low subtype selectivity across the different muscarinic receptors. researchgate.net

Novel quinuclidinyl N-phenylcarbamate analogs have also been synthesized and evaluated for their binding affinities at the five human muscarinic acetylcholine receptor subtypes (M1-M5). nih.govnih.gov These studies, conducted using Chinese hamster ovary (CHO) cell membranes expressing specific human mAChR subtypes, have identified compounds with high affinity, although often with limited selectivity between the subtypes. nih.govnih.gov For instance, one analog demonstrated high affinity across all five subtypes, with Kᵢ values of 2.0 nM for M1, 13 nM for M2, 2.6 nM for M3, 2.2 nM for M4, and 1.8 nM for M5. nih.gov This highlights that while high affinity can be achieved, subtype selectivity remains a challenge in this chemical class.

Table 1: Muscarinic Receptor Binding Affinities of a Quinuclidinyl N-Phenylcarbamate Analog

| Receptor Subtype | Kᵢ (nM) |

|---|---|

| M1 | 2.0 |

| M2 | 13 |

| M3 | 2.6 |

| M4 | 2.2 |

| M5 | 1.8 |

Data sourced from a study on novel quinuclidinyl N-phenylcarbamate analogs. nih.gov

In Vitro Functional Characterization as Agonists or Antagonists in Isolated Organ Preparations (e.g., Guinea Pig Urinary Bladder)

The functional activity of quinuclidine (B89598) derivatives has been assessed in isolated organ preparations, such as the guinea pig urinary bladder, to determine whether they act as agonists or antagonists. researchgate.net In such assays, the compounds are tested for their ability to induce or inhibit contractions. Studies have shown that 3-heteroaryl-substituted quinuclidin-3-ol derivatives behave as competitive muscarinic antagonists in the guinea pig urinary bladder. researchgate.net The urinary bladder is a valuable model as its smooth muscle contraction is largely mediated by M3 muscarinic receptors. nih.gov

Interactions with Nicotinic Acetylcholine Receptors (nAChRs)

The compound's interactions with nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, have also been a focus of preclinical research due to the therapeutic potential of modulating this receptor system.

Evaluation of α7 nAChR Agonist/Partial Agonist/Silent Agonist Profiles

The α7 nicotinic acetylcholine receptor is a target for various neurological and inflammatory conditions. nih.gov Ligands can act as full agonists, partial agonists, or silent agonists. Partial agonists induce a response that is lower than that of a full agonist, while silent agonists bind to the receptor and promote a desensitized state without causing channel opening. nih.gov Research into novel ligands for the α7 nAChR has explored various chemical scaffolds, including those incorporating a quinuclidine moiety, to identify compounds with specific agonist profiles. nih.gov For instance, a series of 5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazole derivatives were characterized as partial and silent α7 nAChR agonists in electrophysiological assays. nih.gov

Electrophysiological Investigations of nAChR Activation and Desensitization Kinetics

Electrophysiological techniques, such as two-electrode voltage clamping in Xenopus laevis oocytes expressing human α7 nAChRs, are employed to study the activation and desensitization kinetics of these receptors in the presence of test compounds. nih.gov The α7 nAChR is known for its rapid, concentration-dependent desensitization. nih.gov Partial and full agonists of the α7 nAChR typically induce rapid receptor desensitization, which prevents further activation by subsequent ligand application. nih.gov Studies investigate the degree of desensitization induced by compounds, which can be sensitive or insensitive to positive allosteric modulators. nih.gov

Receptor Subtype Selectivity Assessment across Various nAChR Isoforms

Assessing the selectivity of a compound for the α7 nAChR over other nAChR subtypes, such as α4β2 and α3β4, is crucial for understanding its pharmacological profile. acs.orgnih.gov High selectivity for the α7 subtype is often a desirable characteristic to minimize off-target effects. acs.org For example, PNU-282987, an α7-selective agonist, demonstrates significantly higher affinity for α7 nAChRs (Kᵢ = 26 nM) compared to α3β4 or α1β1γδ nAChRs (≥60 μM). acs.orgnih.gov Such selectivity assessments are critical in the preclinical evaluation of novel compounds targeting the α7 nAChR. acs.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (-)-[3H]-3-Quinuclidinyl benzilate |

Enzymatic Interactions with Cholinesterases

Quinuclidin-3-ol and its esters are recognized as bicyclic analogs of the neurotransmitter acetylcholine. This structural similarity underlies their expected interaction with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the two key enzymes responsible for the hydrolysis of acetylcholine. The focus of preclinical research has been to characterize the nature of this interaction, including the kinetics of inhibition and the influence of the compound's stereochemistry.

Inhibition Kinetics and Mechanism with Human Acetylcholinesterase (AChE)

The primary mechanism by which quinuclidinol derivatives like this compound interact with AChE is through inhibition. As alcohols, these compounds are not substrates for hydrolysis but can bind to the active site of the enzyme, preventing it from breaking down acetylcholine.

Kinetic studies on various N-alkyl quaternary quinuclidinium derivatives demonstrate that these compounds act as reversible inhibitors of human AChE, with inhibition constants (Ki) typically falling within the micromolar range. researchgate.net The potency of inhibition is influenced by the nature of the substituents on the quinuclidine ring. For instance, studies on a series of N-alkyl quaternary 3-hydroxyquinuclidinium salts showed that inhibitory potency against AChE varied with the length of the N-alkyl chain. researchgate.net

While specific kinetic data for this compound is not extensively detailed in publicly available literature, data from analogous compounds provide insight into the expected range of activity. The inhibitory activity is typically measured using the Ellman spectrophotometric method, which monitors the hydrolysis of a substrate like acetylthiocholine (B1193921) (ATCh). nih.gov

Table 1: Inhibitory Potency (Ki) of Analogous N-Alkyl Quaternary 3-Hydroxyquinuclidinium Derivatives against Human AChE This table presents data for structurally related compounds to provide context for the potential activity of this compound.

| Compound (N-substituent) | Ki for AChE (µM) |

|---|---|

| N-Octyl-3-hydroxyquinuclidinium | 156.2 ± 26.1 |

| N-Decyl-3-hydroxyquinuclidinium | 63.8 ± 5.1 |

| N-Dodecyl-3-hydroxyquinuclidinium | 13.2 ± 0.6 |

| N-Tetradecyl-3-hydroxyquinuclidinium | 4.2 ± 0.5 |

| N-Hexadecyl-3-hydroxyquinuclidinium | 9.0 ± 1.3 |

Data sourced from a study on N-alkyl quaternary quinuclidines. researchgate.net

Substrate Specificity and Hydrolysis Studies with Butyrylcholinesterase (BChE)

Similar to its interaction with AChE, this compound is expected to act as an inhibitor, not a substrate, of butyrylcholinesterase (BChE). BChE can hydrolyze a broader range of choline (B1196258) esters than AChE. Research on related quinuclidine derivatives confirms this dual inhibitory profile. researchgate.net

Studies comparing the inhibitory effects on both cholinesterases have shown that some quinuclidine derivatives can exhibit selectivity for one enzyme over the other. For example, in a series of N-alkyl quaternary 3-hydroxyquinuclidinium salts, the selectivity for BChE over AChE was found to be dependent on the N-alkyl chain length, with longer chains favoring BChE inhibition. researchgate.net

In contrast to the alcohol derivatives which are inhibitors, ester derivatives of quinuclidin-3-ol, such as quinuclidin-3-yl acetates and benzoates, can act as substrates for BChE-catalyzed hydrolysis. This highlights the critical role of the functional group at the 3-position in determining the nature of the interaction with the enzyme.

Stereoselectivity of Enzyme-Catalyzed Reactions and Inhibition

The quinuclidine ring in this compound contains a chiral center at the C3 position, meaning the compound exists as (R)- and (S)-enantiomers. A key area of preclinical research has been to determine if cholinesterases interact differently with these two mirror-image forms.

Interestingly, studies on the (R)- and (S)-enantiomers of the parent compound, quinuclidin-3-ol, and its simple derivatives revealed that the inhibition of both human AChE and BChE is largely non-stereoselective. This means that neither enzyme shows a significant preference for inhibiting one enantiomer over the other. redheracles.net

This lack of stereoselectivity in inhibition is in stark contrast to the enzymatic hydrolysis of related chiral quinuclidin-3-yl esters. Research has shown that BChE preferentially hydrolyzes the (R)-enantiomer of quinuclidin-3-yl acetate (B1210297) and benzoate (B1203000) derivatives over the (S)-enantiomer. redheracles.net This suggests that while the binding of the inhibitor (the alcohol form) to the active site is not sensitive to the stereochemistry at C3, the catalytic process of hydrolysis (of the ester form) is highly stereoselective.

Investigations of Activity at Other Neurotransmitter Receptors

Beyond the cholinergic system, the rigid quinuclidine scaffold is a versatile platform for targeting other neurotransmitter systems, including dopamine (B1211576) and substance P receptors.

Dopamine Receptor Binding Studies (e.g., D3 Subtype)

The dopamine D3 receptor is a key target for the development of treatments for neuropsychiatric disorders. While direct binding data for this compound is limited, research on structurally analogous compounds provides strong evidence for the potential of this chemical class to interact with dopamine receptors.

For example, studies on N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ols (tropanes), which are structurally very similar to quinuclidines, have identified potent D2 and D3 receptor ligands. nih.govnih.gov One study investigated a lead compound, 3-[4-(4-Chlorophenyl)-4-hydroxypiperidinyl]methylindole, which shares the 4-chlorophenyl and hydroxyl motifs with the title compound. nih.govnih.gov When the piperidine (B6355638) ring of this lead was replaced with a tropane (B1204802) ring, the resulting analog showed significant binding affinity for the human D3 receptor. nih.govnih.gov Further modifications led to the discovery of compounds with high affinity for both D2 and D3 receptors, with some showing selectivity for the D3 subtype. nih.gov

Table 2: Dopamine Receptor Binding Affinities (Ki) for Structurally Analogous Compounds This table presents data for compounds structurally related to this compound, demonstrating the potential for this scaffold to interact with dopamine receptors. nih.govnih.gov

| Compound | Ki for D2 Receptor (nM) | Ki for D3 Receptor (nM) |

|---|---|---|

| 3-[4-(4-Chlorophenyl)-4-hydroxypiperidinyl]methylindole (Lead Compound 1) | 11.2 | 163 |

| Tropane Analog of Compound 1 (Compound 31) | 33.4 | 15.5 |

| 3-Benzofurylmethyl Tropane Analog (Compound 45) | 1.7 | 0.34 |

Data sourced from a study on novel dopamine D2-like receptor ligands. nih.govnih.gov

These findings suggest that the this compound scaffold is a promising candidate for dopamine receptor interactions, particularly at the D3 subtype.

Assessment of Substance P Antagonist Properties in Analogous Systems

Substance P is a neuropeptide involved in pain transmission, inflammation, and central nervous system disorders like anxiety. It exerts its effects by binding to the neurokinin-1 (NK-1) receptor. The quinuclidine skeleton has been identified as a core structural feature in many potent and selective Substance P antagonists. nih.govresearchgate.netbiocrick.com

Numerous patents and preclinical studies describe series of quinuclidine derivatives designed as NK-1 receptor antagonists. nih.govfrontiersin.org For example, compounds such as cis-3-[(cyclic)methylamino]-2-[(α-substituted)phenylmethyl]quinuclidines have been found to be effective Substance P antagonists. nih.gov The synthesis of the pivotal intermediate (2S,3S)-cis-2-benzhydryl-3-aminoquinuclidine highlights the importance of this scaffold in the development of drugs targeting the Substance P/NK-1 system. biocrick.com

While specific data on the Substance P antagonist properties of this compound itself are not detailed, the extensive body of research on analogous quinuclidine systems strongly supports the potential for this compound class to exhibit activity at NK-1 receptors.

Design and Optimization Strategies for 3 4 Chlorophenyl Quinuclidin 3 Ol Derivatives

Rational Design Principles for Enhancing Receptor Potency and Pharmacological Selectivity

The rational design of 3-(4-chlorophenyl)quinuclidin-3-ol derivatives is guided by a deep understanding of the target's binding site topology and the structure-activity relationships (SAR) of existing ligands. A key principle is to modify the scaffold to achieve optimal interactions with specific amino acid residues within the binding pocket, thereby increasing potency and selectivity.

For instance, the quinuclidine (B89598) nitrogen can be protonated at physiological pH, allowing it to form a crucial ionic bond with an acidic residue, such as aspartate, in the target's binding site. The 4-chlorophenyl group often occupies a hydrophobic pocket, and its interactions can be fine-tuned by altering the substitution pattern on the ring. The tertiary alcohol is a key hydrogen bond donor and acceptor, and its orientation is critical for potent binding.

Lead Optimization through Systematic Structural Modifications

Lead optimization is a critical phase in drug discovery that involves systematically modifying a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. For this compound, this process involves the diversification of substituents and the exploration of bioisosteric replacements.

Diversification of Substituents on the Phenyl Ring and Quinuclidine Bridgehead

Systematic modifications to the phenyl ring and the quinuclidine bridgehead have been extensively explored to probe the SAR of this compound derivatives.

Phenyl Ring Modifications: The 4-chloro substituent on the phenyl ring is a common starting point for diversification. Replacing the chlorine atom with other halogens (e.g., fluorine, bromine), alkyl groups, alkoxy groups, or other electron-withdrawing or electron-donating groups can significantly impact binding affinity and selectivity. nih.gov For example, in some series of compounds, a methoxy (B1213986) or carboxyl group has been shown to enhance activity towards specific cancer cell lines. nih.gov The position of the substituent on the phenyl ring is also crucial; ortho, meta, and para substitutions can lead to vastly different pharmacological profiles.

Quinuclidine Bridgehead Modifications: The nitrogen atom at the quinuclidine bridgehead is another key position for modification. Quaternization of the nitrogen with various alkyl or benzyl (B1604629) groups can introduce additional interactions and has been shown to modulate activity. For instance, N-benzylquinuclidinium derivatives have been investigated for their interactions with cholinesterases. scispace.com

| Modification | Rationale | Example Finding | Reference |

| Phenyl Ring Substitution | To explore hydrophobic and electronic interactions in the binding pocket. | 4-chlorobenzaldehyde derived Mannich bases showed higher cytotoxicity in cancer cell lines compared to 4-methoxybenzaldehyde (B44291) derived ones. | nih.gov |

| Quinuclidine N-Alkylation | To introduce further interactions and modulate the basicity of the nitrogen. | N-methyl-3-quinuclidinone showed significantly higher inhibitory activity against cholinesterase than the corresponding alcohol. | nih.gov |

Exploration of Bioisosteric Replacements within the Molecular Framework

Bioisosteric replacement is a strategy used to replace a functional group with another that has similar physical and chemical properties, with the aim of improving potency, selectivity, or metabolic stability.

Hydroxyl Group Bioisosteres: The tertiary alcohol of this compound is a critical pharmacophoric feature. However, it can be a site of metabolic glucuronidation, leading to rapid clearance. Replacing the hydroxyl group with bioisosteres such as an oxime, amide, or other hydrogen bond acceptors/donors can lead to improved metabolic stability and modified binding interactions. For example, 3-hydroxyiminoquinuclidine derivatives have been synthesized and evaluated as antimicrobial agents. researchgate.net

Phenyl Ring Bioisosteres: The phenyl ring can be replaced with other aromatic or heteroaromatic systems to explore different binding orientations and interactions. For example, replacing the phenyl ring with a pyridyl or thiazolyl group can introduce additional hydrogen bonding capabilities and alter the electronic properties of the molecule, potentially leading to enhanced selectivity.

| Original Group | Bioisosteric Replacement | Potential Advantage |

| Tertiary Alcohol | Oxime, Amide | Improved metabolic stability, altered hydrogen bonding |

| Phenyl Ring | Pyridyl, Thiazolyl | Additional hydrogen bonding, modified electronics |

Development of Chemical Biology Tools and Probes based on the this compound Scaffold

The this compound scaffold is not only a source of potential therapeutics but also a valuable template for the development of chemical biology tools. nih.govmdpi.comnih.gov These tools, often referred to as chemical probes, are essential for studying biological systems and validating drug targets. icr.ac.uk

By incorporating reporter groups such as fluorescent tags, biotin, or photoreactive moieties into the this compound structure, researchers can create probes for a variety of applications. For example, a fluorescently labeled derivative could be used to visualize the localization of its target receptor in cells or tissues. A biotinylated version could be used for affinity purification of the target protein to identify its binding partners. Covalent probes incorporating reactive groups can be used to irreversibly label the target protein, enabling detailed biochemical and structural studies. nih.gov The development of such probes is crucial for elucidating the biological function of their targets and for accelerating the drug discovery process. nih.gov

Integration of SAR and Computational Insights for Targeted Compound Library Design

The integration of structure-activity relationship (SAR) data with computational modeling is a powerful strategy for the rational design of targeted compound libraries. umich.edu By building computational models of the target protein, often based on X-ray crystal structures or homology models, researchers can visualize how ligands like this compound derivatives bind.

These models, combined with existing SAR data, allow for the prediction of which modifications are most likely to improve binding affinity and selectivity. For example, docking studies can be used to virtually screen a library of potential derivatives and prioritize those with the most favorable predicted binding modes. acs.org This in silico approach significantly reduces the number of compounds that need to be synthesized and tested, thereby saving time and resources. This iterative process of design, synthesis, testing, and computational analysis is a cornerstone of modern drug discovery and has been successfully applied to optimize ligands based on the quinuclidine scaffold. dtu.dknih.gov

Advanced Analytical and Spectroscopic Characterization Methodologies for 3 4 Chlorophenyl Quinuclidin 3 Ol

Single-Crystal X-ray Diffraction for Precise Structural Elucidation and Absolute Configuration Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the precise three-dimensional structure of a crystalline compound. For 3-(4-Chlorophenyl)quinuclidin-3-ol, obtaining suitable single crystals allows for the exact measurement of bond lengths, bond angles, and torsion angles, providing a definitive map of the molecular architecture.

While the specific crystal structure for this compound is not widely published, analysis of closely related quinuclidine (B89598) derivatives, such as (R)-(-)-quinuclidin-3-ol, provides a clear blueprint for the expected structural investigation. In a typical analysis, the compound would be crystallized from an appropriate solvent system. The resulting crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected and analyzed to solve the structure.

Key findings from such an analysis would include the conformation of the bicyclic quinuclidine cage and the orientation of the 4-chlorophenyl and hydroxyl substituents at the C3 position. The analysis reveals the intricate network of intermolecular interactions, such as hydrogen bonds, that dictate the crystal packing. For instance, in the crystal structure of (R)-(-)-quinuclidin-3-ol, hydrogen bonding links the molecules into infinite chains.

Crucially, for a chiral compound like this compound, SC-XRD using anomalous dispersion effects can determine the absolute configuration of a single enantiomer (either R or S), which is vital for stereospecific biological studies.

Table 1: Representative Single-Crystal X-ray Diffraction Data for a Quinuclidinol Derivative.

| Parameter | Example Value ((R)-(-)-Quinuclidin-3-ol) |

| Chemical Formula | C₇H₁₃NO |

| Molecular Weight ( g/mol ) | 127.18 |

| Crystal System | Hexagonal |

| Space Group | P6₁ |

| a (Å) | 6.2076 |

| c (Å) | 12.7842 |

| Volume (ų) | 426.31 |

| Z (Molecules per unit cell) | 6 |

| Key Hydrogen Bond (D-H···A) | O-H···N |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in this compound.

A standard ¹H NMR spectrum provides initial information on the number of different proton environments and their neighboring protons (via spin-spin coupling), while a ¹³C NMR spectrum reveals the number of unique carbon environments. For a complete and unambiguous assignment, 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically separated by two or three bonds. It is used to map out the spin systems within the quinuclidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This allows for the direct assignment of a proton's chemical shift to a specific carbon's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is crucial for connecting different fragments of the molecule, for example, linking the protons on the quinuclidine ring to the quaternary C3 carbon and the carbons of the 4-chlorophenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is particularly useful for determining the stereochemistry and conformation, for instance, by observing the spatial relationship between the protons of the 4-chlorophenyl ring and the protons on the quinuclidine skeleton.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound.

| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |

| C3 | - | ~75 (Quaternary C-OH) |

| C2, C4, C5, C6, C7, C8 | ~1.5 - 3.5 (m) | ~20 - 60 |

| Phenyl C1' | - | ~145 |

| Phenyl C2', C6' | ~7.4 (d) | ~129 |

| Phenyl C3', C5' | ~7.3 (d) | ~128 |

| Phenyl C4' | - | ~134 (C-Cl) |

| OH | ~4.5 (s, br) | - |

Note: Predicted values are based on data for 3-quinuclidinol (B22445) and related substituted phenyl compounds. Actual values may vary based on solvent and experimental conditions.

The quinuclidine ring is a conformationally rigid bicyclic system, but it can still undergo subtle dynamic processes, such as nitrogen inversion, although this is often slow on the NMR timescale at room temperature. Dynamic NMR (DNMR) studies, which involve recording spectra at variable temperatures, can provide insight into the energy barriers of such conformational changes. These studies can reveal information about the flexibility of the ring system and the potential for different conformer populations, which can be influenced by the bulky substituents at the C3 position.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Analysis

FT-IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, making them excellent for identifying functional groups.

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, a broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the tertiary alcohol, which is likely involved in hydrogen bonding. Sharp peaks in the 2800-3000 cm⁻¹ region are due to C-H stretching of the aliphatic quinuclidine ring. Other key absorptions include C-N stretching, C-O stretching, and aromatic C=C stretching, as well as a characteristic absorption for the C-Cl bond.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It provides complementary information, especially for the aromatic ring and the carbon skeleton. Differences in the C-H stretching modes in the Raman spectra of quinuclidine derivatives can be related to differences in hydrogen-bonding patterns. The C-Cl stretching vibration would also be observable.

Table 3: Key Vibrational Frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Hydroxyl (O-H) | Stretch | 3200 - 3600 (broad |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.